N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide
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Overview
Description
N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a methoxyethyl group, a phenylacetamide backbone, and a urea derivative, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide typically involves multiple steps:
Formation of the Urea Derivative: The initial step involves the reaction of o-tolyl isocyanate with an appropriate amine to form the urea derivative.
Acetylation: The urea derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products include methoxyacetaldehyde or methoxyacetic acid.
Reduction: Products include primary or secondary amines.
Substitution: Products include brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-2-(4-(3-(p-tolyl)ureido)phenyl)acetamide
- N-(2-ethoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide
- N-(2-methoxyethyl)-2-(4-(3-(m-tolyl)ureido)phenyl)acetamide
Uniqueness
N-(2-methoxyethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxyethyl group and the o-tolyl urea moiety provides unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-5-3-4-6-17(14)22-19(24)21-16-9-7-15(8-10-16)13-18(23)20-11-12-25-2/h3-10H,11-13H2,1-2H3,(H,20,23)(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPDPMLXFJBZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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